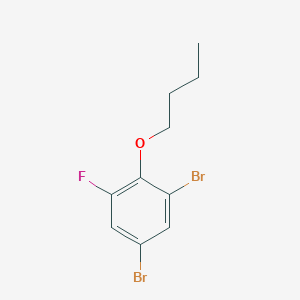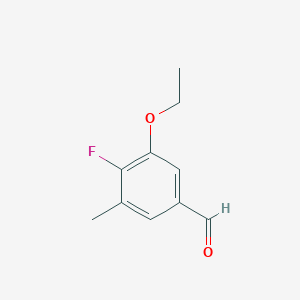
2-Chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C14H15ClF3NO It is characterized by the presence of a chloro group, a cyclohexyl group, and a trifluoromethyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-6-(trifluoromethyl)benzoic acid.
Amidation Reaction: The benzoic acid derivative is then reacted with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-Chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The benzamide group can be reduced to the corresponding amine.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of cyclohexylamine derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
2-Chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or modulate the activity of certain enzymes.
Interact with Receptors: Bind to specific receptors, altering cellular signaling pathways.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
2-Chloro-N-cyclohexylbenzamide: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)-N-cyclohexylbenzamide: Lacks the chloro group.
2-Chloro-6-(trifluoromethyl)benzoic acid: Lacks the cyclohexyl group.
Uniqueness
2-Chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide is unique due to the presence of all three functional groups (chloro, cyclohexyl, and trifluoromethyl) on the benzamide core
特性
IUPAC Name |
2-chloro-N-cyclohexyl-6-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO/c15-11-8-4-7-10(14(16,17)18)12(11)13(20)19-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVCYHKIFIYGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC=C2Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293408.png)

